molecular formula C8H19K2NO6P2 B12682183 Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate CAS No. 94277-94-8

Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate

Cat. No.: B12682183
CAS No.: 94277-94-8
M. Wt: 365.38 g/mol
InChI Key: WVBWSJHNYYSQPK-UHFFFAOYSA-L
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Description

Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H21NO6P2K2. It is known for its unique structure, which includes a hexyl group attached to an imino bis(methylene)bisphosphonate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications .

Scientific Research Applications

Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit enzymatic activity. Additionally, it can interfere with biochemical pathways by binding to key enzymes and proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium dihydrogen ((ethylimino)bis(methylene))bisphosphonate
  • Dipotassium dihydrogen ((propylimino)bis(methylene))bisphosphonate
  • Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate

Uniqueness

Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is unique due to its hexyl group, which imparts distinct chemical properties compared to its ethyl, propyl, and butyl analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

94277-94-8

Molecular Formula

C8H19K2NO6P2

Molecular Weight

365.38 g/mol

IUPAC Name

dipotassium;N,N-bis(phosphonatomethyl)hexan-1-amine;hydron

InChI

InChI=1S/C8H21NO6P2.2K/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2

InChI Key

WVBWSJHNYYSQPK-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

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